8-Bromo-1-chloroisoquinoline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

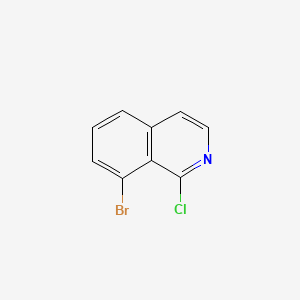

8-Bromo-1-chloroisoquinoline is a heterocyclic organic compound with the molecular formula C9H5BrClN. It is a derivative of isoquinoline, which is a fusion product of a benzene ring and a pyridine nucleus. This compound is characterized by the presence of bromine and chlorine atoms attached to the isoquinoline ring, specifically at the 8th and 1st positions, respectively .

Métodos De Preparación

The synthesis of 8-Bromo-1-chloroisoquinoline can be achieved through various methods. One common approach involves the bromination and chlorination of isoquinoline derivatives. For instance, isoquinoline can be brominated in high yield by heating its hydrochloride with bromine in nitrobenzene, resulting in the formation of 8-bromoisoquinoline . Subsequently, chlorination can be performed to introduce the chlorine atom at the desired position.

Análisis De Reacciones Químicas

8-Bromo-1-chloroisoquinoline undergoes several types of chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of halogen atoms. Common reagents for these reactions include nucleophiles such as amines and thiols.

Oxidation and Reduction Reactions: The isoquinoline ring can undergo oxidation and reduction reactions, leading to the formation of various derivatives.

Coupling Reactions: It can be used in palladium-catalyzed cross-coupling reactions with heteroaryl boronic acids and esters, resulting in the formation of bis-isoquinoline derivatives.

Aplicaciones Científicas De Investigación

8-Bromo-1-chloroisoquinoline has diverse applications in scientific research, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.

Biology: The compound is utilized in the study of biological systems, particularly in understanding the interactions between small molecules and biological targets.

Mecanismo De Acción

The mechanism of action of 8-Bromo-1-chloroisoquinoline involves its interaction with molecular targets and pathways within biological systems. The presence of halogen atoms in the compound enhances its reactivity and allows it to form stable complexes with various biomolecules. This interaction can modulate the activity of enzymes, receptors, and other proteins, leading to specific biological effects .

Comparación Con Compuestos Similares

8-Bromo-1-chloroisoquinoline can be compared with other halogenated isoquinoline derivatives, such as:

7-Bromo-1-chloroisoquinoline: Similar in structure but with the bromine atom at the 7th position.

8-Bromoisoquinoline: Lacks the chlorine atom, making it less reactive in certain substitution reactions.

1-Chloroisoquinoline: Lacks the bromine atom, affecting its reactivity and applications.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound in various fields of research and industry.

Actividad Biológica

8-Bromo-1-chloroisoquinoline is a halogenated isoquinoline derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C_9H_6BrClN, with a molecular weight of 243.51 g/mol. The compound features a bicyclic structure consisting of a fused benzene and pyridine ring, which contributes to its unique reactivity and interaction with biological targets. The presence of bromine and chlorine atoms enhances its electrophilic character, making it a valuable scaffold in drug design.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets within biological systems. Key mechanisms include:

- Cytochrome P450 Inhibition : This compound has been identified as an inhibitor of cytochrome P450 enzymes, particularly CYP1A2 and CYP2C19. This inhibition can significantly affect drug metabolism, leading to implications in pharmacokinetics and drug-drug interactions.

- Anticancer Activity : Similar compounds have shown cytotoxic effects against various cancer cell lines, suggesting that this compound may possess anticancer properties. Its structural characteristics allow it to interact with cellular pathways involved in cancer progression .

Biological Activity Overview

The following table summarizes the notable biological activities associated with this compound:

Case Study 1: Anticancer Activity

In a study investigating the anticancer properties of isoquinoline derivatives, this compound demonstrated significant cytotoxicity against HeLa cells (human cervical cancer cell line) with an IC50 value comparable to established chemotherapeutic agents. The study highlighted the compound's potential as a lead for developing new anticancer therapies .

Case Study 2: Cytochrome P450 Inhibition

Research focused on the inhibitory effects of halogenated isoquinolines on cytochrome P450 enzymes revealed that this compound effectively inhibited CYP2C19 activity in vitro. This finding suggests that the compound could influence the pharmacokinetics of co-administered drugs metabolized by this enzyme, necessitating further studies on drug interactions .

Propiedades

IUPAC Name |

8-bromo-1-chloroisoquinoline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrClN/c10-7-3-1-2-6-4-5-12-9(11)8(6)7/h1-5H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWBOOZDHIKMEHN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Br)C(=NC=C2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrClN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20680686 |

Source

|

| Record name | 8-Bromo-1-chloroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20680686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.50 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1233025-78-9 |

Source

|

| Record name | 8-Bromo-1-chloroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20680686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.